molecular formula C11H21NO2 B7774265 Ethyl 2-(azepan-1-yl)propanoate CAS No. 7702-30-9

Ethyl 2-(azepan-1-yl)propanoate

Cat. No.: B7774265
CAS No.: 7702-30-9
M. Wt: 199.29 g/mol
InChI Key: ITTOPIJVHLMAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azepan-1-yl)propanoate typically involves the esterification of 2-(azepan-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azepan-1-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(azepan-1-yl)propanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(azepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(piperidin-1-yl)propanoate
  • Ethyl 2-(morpholin-1-yl)propanoate
  • Ethyl 2-(pyrrolidin-1-yl)propanoate

Uniqueness

Ethyl 2-(azepan-1-yl)propanoate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Ethyl 2-(azepan-1-yl)propanoate is an organic compound characterized by its unique structural features, including an azepane ring and an ethyl ester functionality. This combination contributes to its distinct chemical reactivity and potential biological activity. The compound is gaining attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and other biological pathways.

  • Molecular Formula : C_{11}H_{19}N_{1}O_{2}
  • Molecular Weight : 199.29 g/mol
  • Structure : Contains a seven-membered nitrogen-containing heterocyclic ring (azepane) and an ethyl ester group.

The azepane ring is notable for its flexibility, which may enhance the compound's ability to interact with various biological targets, including enzymes and receptors.

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its azepane structure. The compound's mechanism of action could involve:

  • Substrate for Enzymes : It may act as a substrate for various enzymes.
  • Receptor Interaction : Potential interactions with specific receptors in cellular systems could modulate their activity.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

Neuroactivity

The azepane ring structure suggests potential neuroactive properties. Similar compounds have shown effects on:

  • Cognitive Function : Compounds with related structures have been studied for their nootropic effects, enhancing cognitive abilities and neuroprotection .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from related compounds:

  • Nootropic Activity :
    • A study on noopept, a structurally similar compound, reported improvements in cognitive function and neuroprotective effects against neurotoxicity . This parallels the potential applications of this compound in cognitive enhancement.
  • Neuroprotective Properties :
    • Research indicates that compounds with azepane structures can exhibit neuroprotective effects by modulating neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) . this compound may similarly influence these pathways.

Research Findings

A summary of relevant research findings on related compounds that could inform the understanding of this compound's biological activity is presented below:

CompoundBiological ActivityReference
NoopeptNootropic, neuroprotective
Methyl 3-(azepan-1-yl)propanoateReceptor modulation
Azepane derivativesAnti-inflammatory, cognitive enhancement

Properties

IUPAC Name

ethyl 2-(azepan-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)12-8-6-4-5-7-9-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTOPIJVHLMAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331189
Record name ethyl 2-(azepan-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7702-30-9
Record name ethyl 2-(azepan-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.